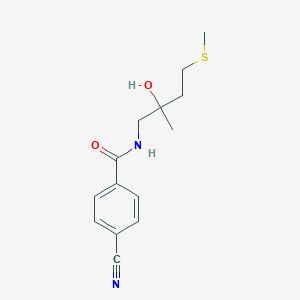

4-cyano-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

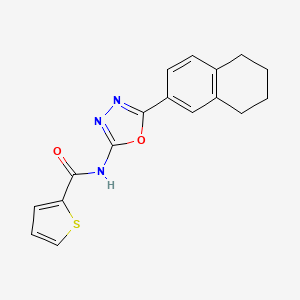

The compound “4-cyano-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide” is a complex organic molecule. It contains a cyano group (-CN), a benzamide group (a benzene ring attached to a carboxamide), a hydroxy group (-OH), a methylthio group (-SCH3), and a butyl group (a four-carbon alkyl chain). Each of these functional groups contributes to the compound’s overall properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide group suggests a planar region of the molecule due to the sp2 hybridization of the carbon atoms in the benzene ring. The cyano group, being a linear group, would also contribute to the planarity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the cyano group is susceptible to hydrolysis, reduction, and addition reactions. The benzamide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like -CN, -OH, and -CONH2 would likely make the compound polar, affecting its solubility in different solvents .Mechanism of Action

AG490 inhibits the JAK2/STAT3 pathway by binding to the ATP-binding site of JAK2, preventing its activation. This prevents the phosphorylation and activation of STAT3, which is downstream of JAK2. The inhibition of this pathway has been shown to reduce the expression of pro-inflammatory cytokines and promote apoptosis in cancer cells.

Biochemical and Physiological Effects:

AG490 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to promote apoptosis in cancer cells, leading to reduced tumor growth. In addition, AG490 has been shown to improve immune function by increasing the production of interferon-gamma (IFN-gamma) and interleukin-2 (IL-2).

Advantages and Limitations for Lab Experiments

One of the main advantages of AG490 is its specificity for the JAK2/STAT3 pathway. This allows for targeted inhibition of this pathway, without affecting other cellular processes. In addition, AG490 has been shown to be effective at low concentrations, making it a cost-effective option for research. However, one limitation of AG490 is its potential toxicity at high concentrations. This requires careful dosing and monitoring in lab experiments.

Future Directions

There are several future directions for research on AG490. One potential application is in the treatment of cancer, as AG490 has been shown to promote apoptosis in cancer cells. Further research is needed to determine the effectiveness of AG490 as a cancer treatment, as well as its potential side effects. Another potential application is in the treatment of autoimmune diseases, as AG490 has been shown to reduce inflammation and improve immune function. Further research is needed to determine the optimal dosing and administration of AG490 for these applications. Finally, there is potential for AG490 to be used as a tool in basic research, to better understand the JAK2/STAT3 pathway and its role in cellular processes.

Synthesis Methods

The synthesis of AG490 involves the reaction of 4-cyano-N-(2-hydroxy-2-methylpropyl)benzamide with methylthiomethyl chloride in the presence of a base. The resulting product is then treated with hydrochloric acid to yield AG490. This synthesis method has been optimized to produce high yields of pure AG490, making it suitable for large-scale production.

Scientific Research Applications

AG490 has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the JAK2/STAT3 pathway, which plays a critical role in a variety of cellular processes, including proliferation, differentiation, and survival. The inhibition of this pathway has been linked to a variety of physiological and biochemical effects, including decreased inflammation, reduced tumor growth, and improved immune function.

Safety and Hazards

properties

IUPAC Name |

4-cyano-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-14(18,7-8-19-2)10-16-13(17)12-5-3-11(9-15)4-6-12/h3-6,18H,7-8,10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAUYGDUXISNCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C1=CC=C(C=C1)C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2881252.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2881254.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2881256.png)

![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-3-methyl-butyric acid](/img/structure/B2881257.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881258.png)

![N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2881259.png)

![1-[4-(Dimethylamino)pyrimidin-2-yl]-3-(trifluoromethyl)pyrrolidin-3-ol](/img/structure/B2881264.png)

![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2881273.png)